Lucifer yellow iodoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

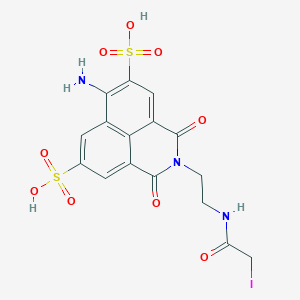

C16H14IN3O9S2 |

|---|---|

Poids moléculaire |

583.3 g/mol |

Nom IUPAC |

6-amino-2-[2-[(2-iodoacetyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |

InChI |

InChI=1S/C16H14IN3O9S2/c17-6-12(21)19-1-2-20-15(22)9-4-7(30(24,25)26)3-8-13(9)10(16(20)23)5-11(14(8)18)31(27,28)29/h3-5H,1-2,6,18H2,(H,19,21)(H,24,25,26)(H,27,28,29) |

Clé InChI |

VEQCRWBNBHJDSA-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCNC(=O)CI)S(=O)(=O)O)N)S(=O)(=O)O |

Synonymes |

lucifer yellow iodoacetamide |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Spectral Properties of Lucifer Yellow Iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and reactive properties of Lucifer yellow iodoacetamide, a thiol-reactive fluorescent probe. Designed for professionals in research and development, this document details the dye's spectral characteristics, experimental protocols for its application, and visual representations of its chemical reactivity and experimental workflows.

Core Properties of this compound

This compound is a derivative of the highly fluorescent, water-soluble dye, Lucifer yellow. The iodoacetamide functional group renders the molecule reactive towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. This reactivity allows for the covalent labeling of proteins, making it a valuable tool for various biochemical and cell-based assays. The spectral properties of the iodoacetamide derivative are virtually identical to the more commonly characterized Lucifer yellow CH (carbohydrazide) form.[1]

Quantitative Spectral and Photophysical Data

The key quantitative parameters defining the fluorescence characteristics of Lucifer yellow are summarized below. These values are essential for configuring instrumentation (e.g., microscopes, flow cytometers, and spectrophotometers) and for performing quantitative fluorescence analysis.

| Property | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | ~428 - 430 nm | Aqueous Buffer | [2][3] |

| Emission Maximum (λem) | ~533 - 540 nm | Aqueous Buffer | [2][3][4] |

| Stokes Shift | ~105 - 112 nm | Aqueous Buffer | Calculated |

| Quantum Yield (Φ) | 0.21 | Water | [1] |

| Molar Extinction Coefficient (ε) | 24,200 cm-1M-1 | Water (at 279.8 nm) | [1] |

| Note on Extinction Coefficient | The molar extinction coefficient at the visible absorption maximum (~428 nm) is not readily available in cited literature. The provided value corresponds to a peak in the ultraviolet region. |

Chemical Reactivity and Labeling Mechanism

This compound's utility stems from its ability to form a stable, covalent bond with free thiol groups. This reaction is a cornerstone of its application in protein chemistry and cell biology.

Thiol-Reactive Labeling Pathway

The iodoacetamide moiety reacts with the thiolate anion (S⁻) of a cysteine residue in a bimolecular nucleophilic substitution (SN2) reaction. This process results in the formation of a stable thioether linkage, covalently attaching the Lucifer yellow fluorophore to the protein. The optimal pH for this reaction is typically between 7.0 and 8.5 to ensure the cysteine's thiol group is sufficiently deprotonated to its more nucleophilic thiolate form.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol for General Protein Labeling

This protocol outlines the steps for covalently labeling a purified protein in solution.

Materials:

-

This compound

-

Purified protein containing free cysteine residues

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol-containing buffer (e.g., HEPES, Tris), pH 7.2-8.0

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol, DTT, or L-cysteine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 50-100 µM).

-

If the protein's cysteines are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

-

Crucially , if a reducing agent like DTT was used, it must be removed before adding the iodoacetamide probe. This is typically done by dialysis or using a desalting column. TCEP does not need to be removed.

-

-

Dye Preparation:

-

This compound is light-sensitive and unstable in solution. Prepare the dye stock solution immediately before use.

-

Dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 1-10 mM stock solution.

-

-

Labeling Reaction:

-

Protect the reaction from light by wrapping the tube in aluminum foil or working in a dark room.

-

While gently stirring, add the dye stock solution to the protein solution. Use a 10- to 20-fold molar excess of the dye over the protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

To stop the reaction and consume excess reactive dye, add a quenching reagent. Add 2-mercaptoethanol or DTT to a final concentration of 10-20 mM.

-

Incubate for at least 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography (desalting) column equilibrated with your desired storage buffer (e.g., PBS).

-

The labeled protein will elute first, followed by the smaller molecules. Collect the colored fractions corresponding to the protein.

-

Protocol for Labeling Cell Surface Thiols for Flow Cytometry

This protocol provides a method for quantifying free thiol groups on the surface of living cells.[1][4]

Materials:

-

Cells in suspension (e.g., leukocytes, cultured cell lines)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA)

-

Negative Control (optional): N-ethylmaleimide (NEM)

-

Flow cytometer with appropriate excitation source (e.g., 405 nm violet laser) and emission filter (e.g., ~530/30 nm bandpass).

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them twice with ice-cold PBS to remove culture medium components. Centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in PBS (pH 7.4) to a concentration of 1-5 x 10⁶ cells/mL.

-

-

Negative Control (Optional but Recommended):

-

To a separate aliquot of cells, add NEM to a final concentration of 1 mM to block all available surface thiols.

-

Incubate for 15 minutes at room temperature, then wash the cells once with PBS to remove excess NEM.

-

-

Labeling:

-

Prepare a fresh stock solution of this compound in PBS or DMSO.

-

Add the this compound solution to the cell suspension. The optimal concentration must be determined empirically, but a starting range of 50-100 µM is recommended.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing:

-

After incubation, stop the reaction by adding an excess of ice-cold Wash Buffer (PBS + 1% BSA).

-

Wash the cells twice with the Wash Buffer to remove any unbound probe. Centrifuge at 300 x g for 5 minutes for each wash.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 300-500 µL of PBS.

-

Analyze the cells on a flow cytometer. Excite the sample with a violet laser (~405 nm) and collect the emission in the green/yellow channel (~530 nm).

-

The mean fluorescence intensity (MFI) of the cell population will be proportional to the abundance of cell surface thiols.

-

References

Core Properties of Lucifer Yellow Iodoacetamide

An In-Depth Technical Guide to Lucifer Yellow Iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a thiol-reactive fluorescent probe. It covers the core physicochemical properties, mechanism of action, detailed experimental protocols for its use in protein and cell labeling, and key applications relevant to research and drug development.

This compound is a valuable tool for fluorescently tagging molecules with free sulfhydryl groups. The dipotassium salt is the most commonly used form due to its enhanced water solubility. The quantitative data for this form are summarized below.

| Property | Value | References |

| Molecular Weight | 659.51 g/mol | [] |

| Molecular Formula | C₁₆H₁₂IK₂N₃O₉S₂ | [] |

| Excitation Maximum (λex) | 426 ± 3 nm | [] |

| Emission Maximum (λem) | 528 ± 4 nm | [] |

| Molar Extinction Coefficient (ε) | 12,000 ± 1,000 cm⁻¹M⁻¹ | [] |

| Reactivity | Cysteine sulfhydryl groups (thiols) | [2] |

Mechanism of Action: Thiol Alkylation

This compound covalently attaches to proteins and other molecules through the specific alkylation of cysteine residues. The iodoacetamide moiety reacts with the nucleophilic thiolate anion (S⁻) of a cysteine side chain in a bimolecular nucleophilic substitution (Sɴ2) reaction. This process forms a highly stable thioether bond, permanently labeling the target. For optimal reactivity and specificity towards cysteines, the reaction should be conducted at a slightly alkaline pH (7.5-8.5), which promotes the deprotonation of the thiol group to the more reactive thiolate form.

Figure 1: Sɴ2 reaction of this compound with a cysteine thiolate.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Important Pre-experimental Considerations:

-

Reagent Stability: Iodoacetamide solutions are unstable and sensitive to light. Always prepare solutions fresh immediately before use and protect them from light by wrapping vials in foil.[3]

-

Buffer Selection: Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) as they will compete with the target for labeling. Use buffers such as phosphate, HEPES, or bicarbonate at a pH between 7.5 and 8.5 for optimal reaction specificity.[4]

-

Reducing Disulfides: If labeling internal cysteines, pre-existing disulfide bonds within the protein must first be reduced using an agent like DTT or TCEP. The reducing agent must then be removed (e.g., via a desalting column) before adding the iodoacetamide probe.

Protocol 1: Fluorescent Labeling of Proteins in Solution

This protocol is designed for labeling purified proteins for subsequent analysis, such as SDS-PAGE and fluorescence imaging.

Materials:

-

This compound dipotassium salt

-

High-purity, anhydrous DMSO or DMF

-

Purified protein sample (in a thiol-free buffer, pH 7.5-8.5)

-

Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in a suitable reaction buffer (e.g., 100 mM phosphate, pH 8.0) at a concentration of 1-5 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to create a 10 mM stock solution.

-

Labeling Reaction:

-

Calculate the volume of the dye stock solution needed to achieve a 10- to 20-fold molar excess of dye relative to the moles of protein. A higher excess may be required if the protein has few cysteines or if labeling efficiency is low.

-

Add the calculated volume of dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The entire incubation must be protected from light.

-

-

Quench Reaction: Stop the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-50 mM to consume any unreacted iodoacetamide. Incubate for at least 30 minutes at room temperature.

-

Purify Labeled Protein: Remove excess, unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). The fluorescently labeled protein will typically be the first colored band to elute.

-

Analysis and Storage: The labeled protein is now ready for downstream applications. Confirm labeling by fluorescence spectroscopy or in-gel fluorescence scanning. Store the labeled protein at 4°C (short-term) or -80°C (long-term), protected from light.

Protocol 2: Labeling of Cell Surface Thiols for Flow Cytometry

This protocol is adapted for labeling free sulfhydryl groups on the surface of live cells for subsequent analysis by flow cytometry.[5][6]

Materials:

-

This compound dipotassium salt

-

Cells in suspension (e.g., leukocytes, cultured cell lines)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

N-ethylmaleimide (NEM) for negative control (optional)

Procedure:

-

Prepare Cells:

-

Harvest cells and wash them twice with ice-cold PBS to remove culture medium components.

-

Centrifuge at 300 x g for 5 minutes between washes.

-

Resuspend the cell pellet in PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

Negative Control (Optional): To a separate aliquot of cells, add NEM to a final concentration of 1 mM. Incubate for 15 minutes at room temperature to block all available surface thiols. Wash the cells once with PBS to remove excess NEM. This sample will serve as a baseline for fluorescence.

-

Prepare Dye Solution: Prepare a 1 mM working solution of this compound in PBS immediately before use.

-

Labeling Reaction:

-

Add the this compound working solution to the cell suspension. The optimal final concentration should be determined empirically, but a starting range of 50-100 µM is recommended.

-

Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

-

Wash Cells: After incubation, wash the cells twice with Flow Cytometry Staining Buffer to remove any unbound probe. Centrifuge at 300 x g for 5 minutes for each wash.

-

Resuspend and Analyze:

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the cells immediately on a flow cytometer, using an excitation source and emission filter appropriate for Lucifer yellow (e.g., violet laser excitation, ~530 nm emission filter).

-

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Figure 2: Workflow for fluorescently labeling a purified protein sample.

Figure 3: Workflow for labeling cell surface thiols for flow cytometry.

References

Core Properties of Lucifer Yellow Iodoacetamide

An In-depth Technical Guide to Lucifer Yellow Iodoacetamide: Solubility and Experimental Applications

This guide provides a comprehensive overview of this compound, a thiol-reactive fluorescent tracer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its solubility, experimental protocols for its use, and visualizations of key workflows.

This compound is a derivative of the highly fluorescent Lucifer yellow dye. The addition of the iodoacetamide group makes it a thiol-reactive probe, capable of forming stable covalent bonds with sulfhydryl groups found in cysteine residues of proteins. This property allows for the specific labeling of proteins and peptides. It exhibits excitation and emission maxima similar to its parent compound, Lucifer yellow CH, which are approximately 428 nm and 533-540 nm, respectively[1]. Its high water solubility makes it particularly useful in biological applications[2].

Data Presentation: Solubility

| Compound Name | Solvent | Concentration | Notes |

| Lucifer Yellow CH | Water | ~ 1 mg/mL | Aqueous solutions are not recommended to be stored for more than one day[3]. |

| Lucifer Yellow CH dipotassium salt | Water | 1 mg/mL (clear solution) | A 1.7 mg/mL solution in water was stable for 32 days at room temperature in the dark. |

| 10 mg/mL (with heat, slightly hazy) | |||

| DMSO | 83.33 mg/mL (159.77 mM) | Requires ultrasonic treatment. The hygroscopic nature of DMSO can impact solubility[4]. | |

| 5-Iodoacetamidofluorescein (5-IAF) | DMF | Soluble | A stock solution of 1 mg in 100 µl of DMF can be prepared[5]. |

| Aqueous Buffers | Soluble at pH > 6 | [5] |

Experimental Protocols

Lucifer yellow and its derivatives are utilized in a variety of experimental techniques to trace neuronal pathways, assess cell-cell communication, and label cellular components.

Intracellular Injection for Neuronal Tracing

This method is used to visualize the morphology of individual neurons, including their dendritic and, to a lesser extent, axonal arborizations.

Methodology:

-

Tissue Preparation: Cortical tissue is fixed by perfusion or immersion in paraformaldehyde. The fixed tissue is then sectioned using a Vibratome[6].

-

Electrode Preparation: Micropipettes are filled with a solution of Lucifer yellow. A common concentration used for biotin-labeled Lucifer Yellow is a mixture of 9% Lucifer Yellow dilithium salt and 1% Lucifer Yellow cadaverine biotin-X[7].

-

Iontophoretic Injection: Under an epifluorescence microscope, individual neurons are impaled with the Lucifer yellow-filled electrode. The dye is then injected iontophoretically until the dendrites are brightly fluorescent[6].

-

Visualization: The fluorescently labeled neuron can be visualized using fluorescence microscopy. For permanent preparations and electron microscopy, the dye can be photo-oxidized in the presence of diaminobenzidine (DAB) to create an electron-dense reaction product[6][8].

Flow Cytometry for Measuring Cell Surface Free Thiols

This compound can be used to quantify free sulfhydryl groups on the surface of cells.

Methodology:

-

Cell Preparation: Leukocytes (or other cells of interest) are prepared in a suitable buffer[9].

-

Labeling: The cells are incubated with this compound. The iodoacetamide group reacts with the free thiol groups on the cell surface proteins.

-

Flow Cytometric Analysis: The fluorescence of the labeled cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the number of free thiols on the cell surface[9].

Paracellular Permeability Assay

Lucifer yellow is widely used as a marker to assess the integrity of tight junctions in cell monolayers, such as in models of the blood-brain barrier.

Methodology:

-

Cell Culture: Cells (e.g., Caco-2 or hCMEC/D3) are cultured on microporous membrane inserts until a confluent monolayer is formed[10][11].

-

Assay Setup: The growth medium is replaced with a transport buffer (e.g., Hanks Balanced Salt Solution with HEPES)[11].

-

Application of Lucifer Yellow: A solution of Lucifer yellow (e.g., 100 µg/mL or 300 µM) is added to the apical (donor) chamber of the insert[11].

-

Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Analysis: The concentration of Lucifer yellow that has passed through the cell monolayer into the basolateral (receiver) chamber is quantified using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm)[11]. The percentage of Lucifer yellow rejection is calculated to determine the integrity of the cell monolayer.

Mandatory Visualizations

Experimental Workflow for Neuronal Tracing

Caption: Workflow for intracellular neuronal tracing using Lucifer yellow.

Logical Relationship for Paracellular Permeability Assay

Caption: Workflow for assessing paracellular permeability with Lucifer yellow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of this compound in a flow cytometric assay to measure cell surface free thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

Lucifer Yellow Iodoacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lucifer yellow iodoacetamide, a thiol-reactive fluorescent probe. It details its core spectroscopic and photophysical properties, offers detailed experimental protocols for its application, and presents visual workflows to elucidate key processes.

Core Properties of Lucifer Yellow

Lucifer yellow is a highly fluorescent, water-soluble dye widely used as a polar tracer in biological systems.[1] The iodoacetamide derivative is specifically designed to be a thiol-reactive tracer, allowing it to form stable covalent bonds with sulfhydryl groups found in proteins and peptides.[2][3] This reactivity makes it a valuable tool for labeling specific cellular components and measuring cell surface thiols.[3]

Spectroscopic Characteristics

The spectral properties of Lucifer yellow are characterized by a broad absorption spectrum and a significant Stokes shift, which is the difference between the maximum excitation and emission wavelengths.

Table 1: Spectroscopic Properties of Lucifer Yellow

| Property | Wavelength (nm) | References |

| Excitation Maximum | 428 - 430 | [2][4] |

| Emission Maximum | 536 - 544 | [4][5] |

| Stokes Shift | ~116 | [4] |

Note: The spectral data provided is for the parent compound, Lucifer yellow. The iodoacetamide derivative is expected to have very similar spectral properties.

Photophysical Data

The efficiency of fluorescence is described by the quantum yield and the fluorescence lifetime. These parameters are crucial for quantitative fluorescence studies and are influenced by the solvent environment.[1]

Table 2: Fluorescence Quantum Yield of Lucifer Yellow CH

| Solvent | Quantum Yield (Φ) | References |

| Water | 0.21 | [1][6] |

| Deuterium Oxide (D₂O) | Significantly higher than in H₂O | [1] |

Table 3: Fluorescence Lifetime of Lucifer Yellow CH

| Solvent | Concentration (M) | Fluorescence Lifetime (τ) (ns) | References |

| Water | 10⁻² - 10⁻⁶ | ~5.2 | [1][7] |

| Ethanol | 10⁻² - 10⁻⁶ | ~9.7 | [1][7] |

| Methanol | 10⁻² - 10⁻⁶ | ~9.5 | [7] |

Key Applications and Experimental Protocols

This compound's primary application is the labeling of sulfhydryl groups.[3] The parent compound, Lucifer yellow, is extensively used in studying cell permeability and intercellular communication through gap junctions.[8]

Reaction with Thiol Groups

This compound reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond. This reaction is the basis for its use as a specific labeling agent.

Caption: Covalent labeling of a protein thiol group by this compound.

Protocol: Measuring Cell Surface Free Thiols by Flow Cytometry

This protocol outlines a method for quantifying free thiol groups on the surface of cells using this compound and flow cytometry.[3]

Methodology:

-

Cell Preparation:

-

Harvest cultured cells (e.g., leukocytes) and wash them in a suitable buffer (e.g., PBS).

-

Resuspend the cells to a final concentration of approximately 1 x 10⁶ cells/mL.

-

-

Labeling:

-

Prepare a working solution of this compound in the same buffer.

-

Add the dye solution to the cell suspension. The final concentration will need to be optimized but can range from 10 to 100 µM.

-

Incubate the cells with the dye for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or 37°C), protected from light.

-

-

Washing:

-

After incubation, wash the cells multiple times with cold buffer to remove any unbound dye. Centrifuge the cells at a low speed between washes.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in buffer for analysis.

-

Analyze the labeled cells using a flow cytometer equipped with a laser for excitation near 428 nm (e.g., a violet laser).

-

Detect the emission using a filter appropriate for the ~540 nm emission peak.

-

Gate on the cell population of interest and quantify the mean fluorescence intensity, which corresponds to the level of cell surface free thiols.

-

Caption: Experimental workflow for labeling cell surface thiols.

Protocol: Paracellular Permeability Assay

This assay uses Lucifer yellow as a probe to assess the integrity of tight junctions in a cell monolayer, often in an in vitro model of a biological barrier like the blood-brain barrier.[9][10]

Methodology:

-

Cell Culture:

-

Assay Preparation:

-

Permeability Measurement:

-

Quantification:

-

After incubation, collect a sample from the basolateral compartment.[10]

-

Measure the fluorescence of the sample using a fluorescence plate reader (Excitation: ~425 nm, Emission: ~528 nm).[11]

-

Create a standard curve using known concentrations of Lucifer yellow to determine the concentration of the dye that passed through the monolayer.[10]

-

The apparent permeability coefficient (Papp) can then be calculated to quantify the barrier integrity.

-

Caption: Workflow for the Lucifer yellow paracellular permeability assay.

Application: Gap Junction Intercellular Communication (GJIC)

Lucifer yellow is small enough (molecular weight ~457 Da) to pass through gap junction channels that connect adjacent cells.[8] This property, known as dye coupling, allows for the visualization and assessment of GJIC.[8][12]

Principle:

-

Microinjection: Lucifer yellow is introduced into a single cell within a population, typically through microinjection.

-

Dye Transfer: If functional gap junctions are present between the injected cell and its neighbors, the dye will diffuse into the adjacent, coupled cells.

-

Visualization: The spread of the fluorescent dye to neighboring cells is observed using fluorescence microscopy. The extent of dye transfer provides a measure of the degree of cell coupling.

Caption: Principle of gap junction communication analysis using Lucifer yellow.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Use of this compound in a flow cytometric assay to measure cell surface free thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. omlc.org [omlc.org]

- 7. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]

- 11. altisbiosystems.com [altisbiosystems.com]

- 12. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Lucifer yellow iodoacetamide for labeling exposed thiols

An In-Depth Technical Guide to Labeling Exposed Thiols with Lucifer Yellow Iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a thiol-reactive fluorescent probe, and its application in labeling exposed sulfhydryl groups in proteins and other biomolecules. We will delve into the underlying chemistry, provide detailed experimental protocols, and explore its applications in research and drug development.

Introduction to this compound

This compound is a highly water-soluble fluorescent dye belonging to the Lucifer yellow family of probes.[1] It is specifically designed to react with thiol groups (also known as sulfhydryl groups), which are most commonly found on cysteine residues within proteins. The principal application of this reagent is the covalent labeling of exposed thiols on proteins, both in solution and on the surface of living cells.[1][2] Its bright yellow-green fluorescence, with excitation and emission maxima around 430 nm and 540 nm respectively, makes it a valuable tool for a variety of detection methods.[3]

The iodoacetamide functional group is an alkylating agent that forms a stable, irreversible thioether bond with the sulfhydryl group of cysteine residues.[4][5] This specificity and the stability of the resulting bond make this compound an excellent choice for researchers needing to track, quantify, or characterize proteins based on the accessibility of their cysteine thiols.

Mechanism of Action: The Thiol-Iodoacetamide Reaction

The selective labeling of cysteine residues is possible due to the high nucleophilicity of the thiol group (-SH).[6] The reaction between an iodoacetamide and a thiol is a classic bimolecular nucleophilic substitution (SN2) reaction.[7]

Key Steps of the Reaction:

-

Deprotonation: The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5).[8][9] Under these conditions, the thiol group (-SH) is deprotonated to form a highly reactive thiolate anion (-S⁻).

-

Nucleophilic Attack: The thiolate anion acts as a nucleophile, attacking the carbon atom adjacent to the iodine atom on the iodoacetamide molecule.

-

Bond Formation and Leaving Group Departure: This attack results in the formation of a stable thioether bond between the cysteine residue and the dye, with iodine acting as the leaving group.[7]

This reaction is essentially irreversible, providing a permanent fluorescent tag on the protein of interest.[4] While iodoacetamides are highly selective for thiols, potential side reactions can occur with other nucleophilic amino acid side chains, such as those of histidine, lysine, and methionine, particularly if the concentration of the reagent is too high or the pH is not optimal.[8][9][10]

Quantitative Data Summary

For successful and reproducible experiments, it is crucial to adhere to optimized reaction parameters. The table below summarizes key quantitative data for labeling with this compound.

| Parameter | Recommended Value / Range | Source(s) |

| Excitation Maximum | ~430 nm | [3] |

| Emission Maximum | ~540 nm | [3] |

| Reaction pH | 7.5 - 8.5 | [6][8][9] |

| Molar Excess of Dye | 10-20 moles of dye per mole of protein | [11] |

| Incubation Temperature | 4°C to Room Temperature (20-25°C) | [6][9][11] |

| Incubation Time | 30 minutes to 2 hours (or overnight at 4°C) | [6][9][11] |

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for labeling proteins with this compound.

Materials

-

Protein of interest with accessible cysteine residues

-

This compound

-

Labeling Buffer (e.g., 10-100 mM phosphate, HEPES, or ammonium bicarbonate, pH 7.5-8.0, degassed)[6][9][11]

-

Reducing Agent (optional, for total thiol labeling): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[6][9]

-

Quenching Reagent: L-cysteine, DTT, or 2-mercaptoethanol[6][11]

-

Purification column (e.g., size-exclusion chromatography like Sephadex G-25)[11]

-

Anhydrous DMSO or DMF for preparing dye stock solution

Experimental Workflow

Step-by-Step Procedure

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[6] If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.

-

Reduction (Optional): To label all cysteine residues, including those in disulfide bonds, a reduction step is necessary. Add a reducing agent like DTT (e.g., to a final concentration of 10 mM) and incubate at an elevated temperature (e.g., 55-56°C) for 1 hour.[6][9] Note: The reducing agent must be removed before adding the iodoacetamide dye, typically via a desalting column. TCEP is an alternative that does not need to be removed but will still react with the dye, so a sufficient molar excess of the dye is required.

-

Labeling Reaction:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Iodoacetamide solutions are light-sensitive and unstable in aqueous solutions, so they should be prepared fresh immediately before use.[9]

-

Add the dye stock solution to the protein solution dropwise while stirring. Aim for a 10- to 20-fold molar excess of the dye over the protein.[11]

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[9][11] The entire incubation should be performed in the dark to prevent photobleaching of the dye.[9]

-

-

Quenching: Stop the reaction by adding a quenching reagent. A small molecule thiol like L-cysteine or DTT can be added to a final concentration of ~10-50 mM to react with and consume any excess, unreacted iodoacetamide.[6][11]

-

Purification: Separate the labeled protein conjugate from the unreacted dye and quenching reagent. The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[11] Dialysis is also an effective method.[6]

-

Determine Degree of Labeling (DOL): The efficiency of the labeling can be calculated by measuring the absorbance of the purified conjugate at two wavelengths:

-

Amax: The maximum absorbance of Lucifer yellow (~430 nm).

-

A280: The absorbance of the protein at 280 nm.

The DOL is calculated using the Beer-Lambert law, correcting the A280 reading for the dye's absorbance at that wavelength.[11]

-

Applications in Research and Drug Development

The ability to specifically label exposed thiols opens up numerous applications in basic research and pharmaceutical development.

-

Redox Proteomics: Cysteine thiols are susceptible to oxidation, which is a key mechanism in redox signaling and oxidative stress. Labeling with this compound can be used to quantify the "reactive thiol proteome" and assess changes in the redox state of proteins under various physiological or pathological conditions.[7][12]

-

Structural and Functional Protein Analysis: The accessibility of cysteine residues can provide information about protein conformation. Changes in fluorescence upon ligand binding, protein-protein interaction, or unfolding can be monitored.

-

Drug Discovery and Development:

-

Target Identification and Validation: Changes in the accessibility of a cysteine residue upon binding of a small molecule can help validate target engagement and characterize the binding site.

-

High-Throughput Screening (HTS): Fluorescence-based assays are a cornerstone of HTS.[13][14] Assays can be designed where the labeling of a specific thiol serves as a readout for enzyme activity or binding events.

-

Bioluminescence Resonance Energy Transfer (BRET): this compound can act as a fluorescent energy acceptor in BRET assays, a technology used to study protein-protein interactions in real-time.[1][2]

-

References

- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide to Lucifer Yellow Iodoacetamide: A Thiol-Reactive Fluorescent Tracer

For researchers, scientists, and drug development professionals, the precise labeling and tracking of biomolecules are paramount. Lucifer yellow iodoacetamide (LYIA) has emerged as a valuable tool in this domain, functioning as a polar, thiol-reactive fluorescent tracer. Its high water solubility and distinct spectral properties make it suitable for a range of applications, from labeling proteins on the cell surface to quantifying cellular thiols. This guide provides a comprehensive overview of LYIA, including its photophysical properties, detailed experimental protocols, and key applications.

Core Properties and Mechanism of Action

This compound is a derivative of the well-known neuronal tracer, Lucifer yellow CH.[1] The key to its functionality lies in the iodoacetamide group, which reacts specifically with sulfhydryl (thiol) groups found in the cysteine residues of proteins.[2] This reaction, known as alkylation, results in the formation of a stable thioether bond, covalently attaching the fluorescent Lucifer yellow moiety to the target molecule.[2] The high polarity of LYIA makes it particularly useful for labeling exposed thiols on the surface of proteins in aqueous solutions and on the outer membranes of live cells, as it is less likely to passively cross cell membranes.[1][3]

dot

Caption: Covalent labeling of a protein thiol group with this compound.

Quantitative Data Presentation

The utility of a fluorescent tracer is defined by its photophysical properties. While specific data for the iodoacetamide derivative can be scarce, its spectral characteristics are known to be very similar to its parent compound, Lucifer yellow CH.[1]

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~428 - 430 nm | [4][5] |

| Emission Maximum (λem) | ~540 - 544 nm | [4][5] |

| Stokes Shift | ~116 nm | [5] |

| Quantum Yield (Φ) in H₂O | 0.21 (for Lucifer yellow CH) | [6] |

| Reactive Group | Iodoacetamide | [1] |

| Target | Sulfhydryl (Thiol) Groups (-SH) | [2] |

| Solubility | High in water | [1][3] |

Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a protein.

Experimental Protocols

The following protocols provide a framework for using LYIA. Optimization is often necessary for specific proteins, cell types, and experimental conditions.

This protocol details the steps for covalently labeling a purified protein with LYIA.

dot

Caption: General workflow for fluorescently labeling proteins with LYIA.

Methodology:

-

Protein Preparation: Dissolve the protein of interest in a suitable thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.5 and 8.5.[7] The presence of other thiol-containing reagents like DTT or 2-mercaptoethanol in the buffer will compete with the protein for LYIA and must be removed prior to labeling.

-

Dye Preparation: Immediately before use, prepare a 1-10 mg/mL stock solution of LYIA in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] LYIA solutions are light-sensitive and should be protected from light.[7]

-

Labeling Reaction: Add the LYIA stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the dye over the protein.[8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8] The reaction vessel should be protected from light (e.g., by wrapping in aluminum foil).[8]

-

Quenching: Stop the reaction by adding a thiol-containing reagent to consume any unreacted LYIA. Add DTT or 2-mercaptoethanol to a final concentration of 10-50 mM and incubate for at least 30 minutes at room temperature.[8]

-

Purification: Remove the unreacted dye and quenching reagent from the labeled protein using size-exclusion chromatography (gel filtration) or extensive dialysis against a suitable buffer.[8]

-

Characterization and Storage: Confirm the successful labeling by SDS-PAGE and determine the degree of labeling (DOL) using spectrophotometry. Store the purified, labeled protein protected from light at 4°C for short-term use or in aliquots at -80°C for long-term storage.[8]

LYIA can be used to quantify the abundance of free thiol groups on the surface of living cells.

Methodology:

-

Cell Preparation: Harvest cells and wash them in a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) at a pH of 6.8. Resuspend the cells at a concentration of approximately 1.5 x 10⁷ cells/mL.[9]

-

Labeling: Incubate the cells with LYIA at a final concentration of 100 µM for 30 minutes.[9] Note: It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type, as LYIA can be toxic at concentrations above 150 µM.[9]

-

Washing: After incubation, wash the cells twice with buffer (e.g., HBSS, pH 6.8) to remove unbound LYIA. Transfer the cell pellet to a fresh tube for a final wash to minimize background from non-specifically bound dye.[9]

-

Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer using an excitation source around 455 nm and collecting emission around 540 nm.[9] Use appropriate gating strategies to distinguish between live and dead cell populations (e.g., using a viability dye) and among different cell types if working with a mixed population.[9] Live cells should exhibit fluorescence corresponding to the level of surface thiol expression, while compromised (dead) cells may show significantly higher, non-specific staining.[9]

dot

Caption: Workflow for analyzing cell surface thiols using LYIA and flow cytometry.

Key Applications and Considerations

-

Mapping Protein Structure: By labeling cysteine residues, LYIA can be used in fluorescence resonance energy transfer (BRET) assays to probe protein conformation and interactions.[1]

-

Cellular Health and Oxidative Stress: The level of free thiols on the cell surface can be an indicator of the cellular redox state. Changes in LYIA staining may reflect conditions of oxidative stress.

-

Toxicity and Specificity: Researchers must be mindful of the potential for LYIA to be toxic to cells at higher concentrations.[9] Furthermore, while iodoacetamides are highly reactive towards thiols, non-specific labeling of other nucleophilic residues like methionine can occur, especially in the absence of accessible thiols or at non-optimal pH.[2] It has also been noted that LYIA may exhibit some non-specific binding to cells, necessitating thorough washing steps.[9]

References

- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. portlandpress.com [portlandpress.com]

Lucifer Yellow Iodoacetamide: A Technical Guide for Cell Biology Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Lucifer yellow iodoacetamide, a versatile fluorescent probe, detailing its core applications, experimental protocols, and quantitative data for use in modern cell biology research.

Introduction to this compound

Lucifer Yellow, a highly fluorescent disulfonated stilbene derivative, is valued in cell biology for its intense yellow-green fluorescence, high aqueous solubility, and low membrane permeability. The iodoacetamide derivative of Lucifer Yellow (LY-IA) is a thiol-reactive probe specifically designed to form stable, covalent thioether bonds with free sulfhydryl groups, which are primarily found on cysteine residues within proteins. This reactivity makes it an invaluable tool for labeling proteins and tracking cellular processes where sulfhydryl groups play a key role. Once bound, the dye's fluorescence allows for the visualization and quantification of the labeled structures.

Core Applications in Cell Biology

This compound's unique properties lend it to several key applications:

-

Gap Junctional Intercellular Communication (GJIC): LY-IA can be used to assess the functionality of gap junctions. When introduced into a single cell, its transfer to adjacent, connected cells can be monitored, providing a direct measure of cell-to-cell communication. While the closely related Lucifer Yellow CH is more common for this application due to its free passage through gap junctions without reacting with intracellular components, the iodoacetamide version can be used to label gap junction proteins themselves or to assess communication in specific contexts where protein labeling is also desired.

-

Neuronal Tracing and Morphology: The dye is used for detailed visualization of neuronal architecture. It can be introduced into a neuron through various methods, such as microinjection or electroporation, and subsequently fills the entire cell, including its dendritic and axonal arborizations. Its covalent binding ensures long-term retention within the filled neuron, making it ideal for morphological studies.

-

Protein Labeling and Conjugation: As a thiol-reactive compound, LY-IA is employed to fluorescently label proteins containing accessible cysteine residues. This is useful for studying protein localization, dynamics, and interactions.

-

Cell Viability and Membrane Permeability: In its unbound form, Lucifer yellow is generally excluded by healthy cells with intact membranes. Therefore, its uptake can serve as an indicator of compromised membrane integrity and cell death.

Quantitative Data Summary

The following tables summarize the key quantitative properties and typical experimental parameters for this compound.

Table 1: Spectroscopic Properties

| Property | Value |

| Excitation Maximum (λex) | ~428 nm |

| Emission Maximum (λem) | ~535 nm |

| Molar Absorptivity | >12,000 cm⁻¹M⁻¹ |

| Quantum Yield | ~0.2 |

| Common Filter Sets | FITC / GFP |

Table 2: Typical Experimental Parameters

| Application | Typical Concentration | Incubation Time | Key Considerations |

| Neuronal Tracing (Microinjection) | 1-5% (w/v) in pipette solution | N/A (fills by diffusion) | Use of a bridge balance during injection is crucial. |

| Protein Labeling (in vitro) | 10-20 molar excess | 2-24 hours at 4°C | Reaction is typically performed in a buffer at pH 7.0-7.5. |

| Cell Viability | 1-5 mg/mL in extracellular medium | 5-15 minutes | Requires washing steps to remove extracellular dye. |

Key Experimental Protocols

4.1 Protocol 1: Neuronal Filling in Brain Slices via Patch Pipette

This protocol describes the filling of a single neuron within an acute brain slice for morphological analysis.

Materials:

-

This compound powder

-

Internal pipette solution (e.g., K-gluconate based)

-

Patch-clamp rig with fluorescence microscope

-

Vibratome for slicing

-

Artificial cerebrospinal fluid (aCSF)

Methodology:

-

Dye Preparation: Dissolve this compound in the internal pipette solution to a final concentration of 0.5-2% (w/v). Sonicate briefly to ensure complete dissolution.

-

Tissue Preparation: Prepare acute brain slices (250-350 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Neuron Targeting: Transfer a slice to the recording chamber of the microscope and identify a target neuron using differential interference contrast (DIC) or infrared optics.

-

Dye Loading: Approach the neuron with a patch pipette filled with the dye-containing internal solution. Establish a whole-cell patch-clamp configuration.

-

Diffusion: Allow the dye to diffuse from the pipette into the neuron for 15-30 minutes. The filling process can be monitored periodically using fluorescence excitation.

-

Imaging: After filling, carefully withdraw the pipette. The neuron's complete morphology can then be imaged using confocal or two-photon microscopy. The covalent binding of the dye ensures it remains fixed within the cell.

4.2 Protocol 2: In Vitro Labeling of Thiol-Containing Proteins

This protocol outlines the general procedure for fluorescently labeling a purified protein with LY-IA.

Materials:

-

This compound

-

Purified protein with accessible sulfhydryl groups

-

Reaction buffer (e.g., 50 mM Tris, pH 7.2)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Methodology:

-

Protein Preparation: Prepare the protein in the reaction buffer. If reducing agents like DTT were used during purification, they must be removed by dialysis or buffer exchange prior to labeling.

-

Dye Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMF or DMSO immediately before use.

-

Labeling Reaction: Add the LY-IA stock solution to the protein solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The protein-dye conjugate will elute first.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye (at ~428 nm).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes described in this guide.

Lucifer Yellow Iodoacetamide for Protein Labeling in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in labeling proteins in solution using Lucifer yellow iodoacetamide. It covers the underlying chemistry, detailed experimental protocols, and critical factors influencing the success of the conjugation process.

Introduction to this compound

This compound is a thiol-reactive fluorescent probe used for covalently attaching the bright, yellow-green Lucifer yellow fluorophore to proteins. The iodoacetamide moiety is an alkylating agent that specifically and irreversibly reacts with the sulfhydryl groups of cysteine residues, forming a stable thioether bond.[1][2] This specificity makes it a valuable tool for researchers studying protein structure, function, and localization, particularly for proteins where cysteine residues are available and strategically located. The high water solubility and polar nature of the Lucifer yellow dye minimize aggregation of the labeled protein and make it suitable for various biological applications, including flow cytometry and fluorescence microscopy.[3]

Reaction Mechanism

The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process is initiated by the deprotonation of the cysteine's sulfhydryl group (R-SH) to form a highly reactive thiolate anion (R-S⁻). This deprotonation is pH-dependent, as the average pKa of a cysteine thiol group is approximately 8.5.[1][4] The nucleophilic thiolate then attacks the electrophilic carbon atom adjacent to the iodine in the iodoacetamide molecule, displacing the iodine atom (the leaving group) and forming a stable thioether linkage.[1]

Caption: SN2 reaction of this compound with a protein cysteine residue.

Quantitative Data and Spectral Properties

The spectral characteristics of Lucifer yellow are essential for designing experiments and selecting appropriate instrumentation. The following table summarizes key quantitative data for the Lucifer yellow fluorophore.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~428 nm | Can vary slightly depending on the solvent and protein conjugate. |

| Emission Maximum (λem) | ~535 nm | Can vary slightly depending on the solvent and protein conjugate. |

| Molar Extinction Coefficient (ε) | ~12,000 cm-1M-1 | At the excitation maximum. |

| Molecular Weight (dye) | ~550 g/mol | Approximate value for this compound. |

| Reactivity | Cysteine (thiol) | Forms a stable, covalent thioether bond. |

Experimental Protocols

This section provides a detailed methodology for labeling proteins with this compound. Optimization may be required for specific proteins.

-

Protein of interest in a suitable thiol-free buffer (e.g., PBS, HEPES at pH 7.5-8.5).

-

This compound.

-

High-quality, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent: DTT or 2-Mercaptoethanol.

-

Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis.

-

Reaction tubes (microcentrifuge tubes), protected from light (e.g., wrapped in aluminum foil).

Step 1: Protein Preparation (Optional - Disulfide Reduction) If cysteine residues are involved in disulfide bonds, they must be reduced to become available for labeling.

-

Dissolve the protein (e.g., 5-10 mg/mL) in a buffer containing a reducing agent (e.g., 20 mM DTT or 5 mM TCEP).[5]

-

Incubate for 1-2 hours at room temperature.

-

Crucially, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer (e.g., 50 mM Phosphate buffer, pH 7.5-8.5).[5] Proceed immediately to the labeling step to prevent re-oxidation.

Step 2: Dye Preparation Iodoacetamide reagents are light-sensitive and prone to hydrolysis; prepare solutions immediately before use.[6]

-

Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[5]

Step 3: Labeling Reaction

-

In a microcentrifuge tube, add the purified protein solution.

-

Calculate the volume of the dye stock solution needed to achieve a 5- to 20-fold molar excess of dye over protein. A higher ratio may increase labeling efficiency but also the risk of non-specific modification.[5]

-

Add the calculated volume of dye solution to the protein solution while gently mixing. Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% (v/v) to avoid protein denaturation.[5]

-

Wrap the reaction tube in aluminum foil to protect it from light.[5][6]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]

Step 4: Quenching the Reaction

-

To stop the reaction and consume unreacted dye, add a quenching reagent like DTT or 2-Mercaptoethanol to a final concentration of 10-50 mM.[5]

-

Incubate for at least 30 minutes at room temperature.[5]

Step 5: Purification of Labeled Protein

-

Separate the labeled protein from the unreacted dye and quenching reagent.

-

The most effective method is size-exclusion chromatography (e.g., a G-25 desalting column).

-

Alternatively, perform extensive dialysis against a suitable buffer.

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically using the following formula:

DOL = (A_max_ of labeled protein × ε_protein) / ((A_280_ of labeled protein - A_max_ × CF) × ε_dye)

Where:

-

A_max is the absorbance of the labeled protein at the dye's excitation maximum (~428 nm).

-

A_280 is the absorbance of the labeled protein at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max (~12,000 cm-1M-1).

-

CF (Correction Factor) is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max. This corrects for the dye's contribution to the A280 reading.

Caption: General workflow for labeling proteins with this compound.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Insufficient dye-to-protein ratio.- Cysteine residues are oxidized or inaccessible.- Presence of competing nucleophiles (e.g., DTT) in the buffer.- Reaction pH is too low (<7.0). | - Increase the molar excess of the dye.- Perform a reduction step with DTT or TCEP and ensure its complete removal before labeling.[5]- Ensure the reaction buffer is free of thiols.- Increase the reaction buffer pH to 7.5-8.5.[6] |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Over-labeling leading to changes in protein solubility. | - Keep the final solvent concentration below 10% (v/v).[5]- Reduce the dye-to-protein molar ratio or decrease the incubation time.[5] |

| Non-specific Labeling | - Dye-to-protein ratio is too high.- Reaction pH is too high (> 8.5), leading to reaction with other residues like lysine or histidine.[2][6]- Prolonged incubation time. | - Titrate the dye-to-protein ratio to find the optimal concentration.[5]- Maintain the reaction pH at or below 8.5.[5][6]- Reduce the incubation time.[5] |

| Inaccurate DOL Calculation | - Incomplete removal of free dye after purification. | - Ensure thorough purification using size-exclusion chromatography or extensive dialysis.[5] |

References

- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 3. Use of this compound in a flow cytometric assay to measure cell surface free thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Labeling the Outer Membrane of Live Cells with Lucifer Yellow Iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow iodoacetamide is a thiol-reactive fluorescent probe designed for the covalent labeling of free sulfhydryl groups on proteins and other molecules. Its membrane-impermeant nature makes it an ideal tool for selectively labeling proteins on the outer surface of live cells. This technique is particularly valuable for studying the dynamics of cell surface proteins, quantifying their expression, and investigating their role in various cellular processes without compromising membrane integrity. This guide provides a comprehensive overview of the principles, protocols, and applications of this compound for live-cell outer membrane labeling.

Core Principles

The labeling strategy is based on the high nucleophilicity of the thiol group (-SH) of cysteine residues present in the extracellular domains of membrane proteins. The iodoacetamide moiety of this compound is an electrophilic group that readily undergoes a nucleophilic substitution reaction with the thiolate anion of a cysteine residue. This reaction forms a stable, covalent thioether bond, permanently attaching the fluorescent dye to the protein.

Reaction Mechanism

The reaction between a protein thiol and this compound is a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as the nucleophile, attacking the carbon atom attached to the iodine, which is the leaving group. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more reactive thiolate anion.

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Weight | ~550 g/mol (as dipotassium salt) | [1] |

| Excitation Maximum (λex) | ~430 nm | [1] |

| Emission Maximum (λem) | ~540 nm | [1] |

| Reactive Group | Iodoacetamide | [1] |

| Target Residue | Cysteine (thiol group) | [2] |

Table 2: Typical Experimental Parameters for Live Cell Labeling

| Parameter | Recommended Range | Notes |

| Cell Density | 1 x 106 to 5 x 106 cells/mL | Optimize for your specific cell type and experimental setup. |

| This compound Concentration | 10 - 100 µM | Higher concentrations may lead to non-specific labeling and cytotoxicity. |

| Incubation Time | 15 - 60 minutes | Longer incubation times may increase background fluorescence. |

| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred to minimize endocytosis of labeled proteins. |

| Labeling Buffer pH | 7.2 - 8.0 | A slightly alkaline pH enhances the reactivity of the thiol group. |

| Quenching Reagent | L-cysteine or Dithiothreitol (DTT) | Use a final concentration of 1-5 mM to stop the labeling reaction. |

Experimental Protocols

Protocol 1: Labeling of Live Cells in Suspension for Flow Cytometry

This protocol details the steps for labeling cell surface thiols on suspended cells for subsequent analysis by flow cytometry.

Materials:

-

Cells in suspension

-

This compound

-

Labeling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching Buffer (e.g., PBS containing 1 mM L-cysteine)

-

Wash Buffer (e.g., PBS containing 1% Bovine Serum Albumin, BSA)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them twice with ice-cold Labeling Buffer to remove any culture medium components.

-

Centrifuge at 300 x g for 5 minutes between washes.

-

Resuspend the cell pellet in Labeling Buffer to a concentration of 1 x 106 cells/mL.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, dilute the stock solution in Labeling Buffer to the desired final concentration (e.g., 50 µM).

-

-

Labeling Reaction:

-

Add the diluted this compound solution to the cell suspension.

-

Incubate for 30 minutes at 4°C, protected from light. Gently mix the cells periodically.

-

-

Quenching:

-

Add Quenching Buffer to the cell suspension and incubate for 10 minutes at 4°C to stop the reaction.

-

-

Washing:

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with Wash Buffer.

-

-

Analysis:

-

Resuspend the final cell pellet in Wash Buffer for immediate analysis on a flow cytometer. Excite the cells at ~430 nm and collect the emission at ~540 nm.

-

Protocol 2: Assessment of Cell Viability after Labeling

It is crucial to assess cell viability after labeling to ensure the observed fluorescence is from live cells and that the labeling process itself is not cytotoxic. A common method is to use a membrane-impermeant DNA dye like Propidium Iodide (PI).

Materials:

-

Labeled and unlabeled (control) cells from Protocol 1

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL stock in water)

-

Flow cytometer with appropriate lasers and detectors

Procedure:

-

Following the labeling and washing steps in Protocol 1, resuspend the cells in a suitable buffer (e.g., PBS).

-

Add PI to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Analyze the cells by flow cytometry. Live cells will be fluorescent in the Lucifer yellow channel but will exclude PI, while dead cells will be positive for both Lucifer yellow and PI.

Visualizations

Chemical Reaction

Caption: Reaction of this compound with a protein thiol group.

Experimental Workflow

Caption: Workflow for labeling live cells with this compound.

Conceptual Signaling Pathway Application

Caption: Using LY to study receptor dimerization and signaling.

Applications in Research and Drug Development

-

Quantification of Cell Surface Thiols: Flow cytometry analysis of cells labeled with this compound allows for the quantification of the relative abundance of free thiol groups on the cell surface.[3] This can be used to study changes in the redox state of the cell surface in response to various stimuli or in different disease states.

-

Monitoring Protein Trafficking: By labeling surface proteins and then monitoring the fluorescence over time, researchers can study the internalization and recycling of these proteins.

-

Studying Receptor Dynamics: Labeling specific receptors (if they contain accessible cysteine residues) can enable the study of their dimerization, clustering, and interaction with other membrane proteins.

-

High-Throughput Screening: The use of this compound in a flow cytometry-based assay can be adapted for high-throughput screening of compounds that modulate the expression or conformation of cell surface proteins.

Limitations and Considerations

-

Specificity: While iodoacetamides are highly reactive towards thiols, they can react with other nucleophilic residues at higher pH or with prolonged incubation times. It is important to optimize the labeling conditions to ensure specificity.

-

Accessibility of Cysteine Residues: This method relies on the presence of accessible cysteine residues on the extracellular domains of the proteins of interest. If no such residues are present, this labeling strategy will not be effective.

-

Potential for Perturbation: The addition of a fluorescent dye to a protein could potentially alter its structure and function. Functional assays should be performed to validate that the labeling does not interfere with the biological activity of the protein.

-

Photostability: Like many fluorescent dyes, Lucifer yellow is susceptible to photobleaching. Care should be taken to minimize exposure to excitation light during imaging and analysis.

Conclusion

This compound is a valuable tool for the selective labeling of the outer membrane of live cells. Its ability to covalently bind to cell surface thiols provides a robust method for studying the expression, dynamics, and function of membrane proteins. By following the protocols and considering the limitations outlined in this guide, researchers can effectively employ this fluorescent probe to gain deeper insights into a wide range of cellular processes, with significant applications in basic research and drug development.

References

Lucifer Yellow Iodoacetamide: An In-depth Technical Guide to its Application as a Fluorescence Energy Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow iodoacetamide is a thiol-reactive fluorescent probe that serves as a versatile tool in biological research, particularly in the study of protein structure and function. Its utility as a fluorescence resonance energy transfer (FRET) acceptor allows for the investigation of molecular interactions, conformational changes, and enzymatic activities with high sensitivity. This technical guide provides a comprehensive overview of the principles, quantitative data, experimental protocols, and applications of this compound in FRET-based assays.

Core Principles of FRET with this compound

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process in which an excited donor fluorophore transfers energy to a proximal acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. This "molecular ruler" characteristic makes FRET a powerful technique for studying dynamic biological processes.

This compound functions as an acceptor in FRET pairs. Its iodoacetamide group reacts specifically with sulfhydryl groups of cysteine residues in proteins, allowing for targeted labeling. When a suitably chosen donor fluorophore, also attached to the protein or an interacting partner, is excited, it can transfer its energy to the this compound if they are in close proximity. This energy transfer results in quenching of the donor's fluorescence and, in the case of a fluorescent acceptor like Lucifer yellow, sensitized emission from the acceptor.

Quantitative Data for FRET Applications

The efficiency of FRET is critically dependent on the spectral properties of the donor and acceptor pair. Key parameters for designing FRET experiments involving this compound are summarized below.

| Parameter | Value | Reference |

| This compound (Acceptor) | ||

| Excitation Maximum (λex) | ~430 nm | [1][2] |

| Emission Maximum (λem) | ~540 nm | [1][2] |

| Quantum Yield (Φ) in water (for Lucifer Yellow CH) | 0.21 | [3] |

| Molar Extinction Coefficient (ε) | Not readily available in literature | |

| Potential FRET Donors | ||

| Fluorescein | λex: ~494 nm, λem: ~518 nm | |

| Cyan Fluorescent Protein (CFP) | λex: ~433 nm, λem: ~475 nm |

Note: The molar extinction coefficient for this compound is not consistently reported in publicly available literature. For precise calculations of the Förster distance, experimental determination is recommended.

Förster Distance (R₀)

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for any FRET pair and can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * (κ² * n⁻⁴ * Φ_D * J(λ))

Where:

-

κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).

-

n is the refractive index of the medium (typically 1.33-1.4 for aqueous solutions).

-

Φ_D is the fluorescence quantum yield of the donor in the absence of the acceptor.

-

J(λ) is the spectral overlap integral of the donor emission spectrum and the acceptor absorption spectrum.

Due to the lack of a definitive molar extinction coefficient for this compound, a precise R₀ value cannot be calculated here. However, online FRET calculators can be used to estimate the R₀ once the necessary parameters are determined experimentally.[4][5]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound via its cysteine residues.

Materials:

-

Protein of interest with at least one cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5).

-

This compound.

-

Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Protein Preparation: If the protein has intramolecular disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature. If using TCEP, a 2-5 fold molar excess is typically sufficient. Note: If the labeling is intended for a free cysteine not involved in a disulfide bond, this step can be omitted.

-

Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 7.2-7.5).

-

Dye Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMF or DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with a suitable storage buffer.

-

Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~430 nm).

FRET Assay for Protein-Protein Interaction

This protocol outlines a method to study the interaction between two proteins, one labeled with a donor fluorophore and the other with this compound as the acceptor.

Materials:

-

Donor-labeled protein.

-

Acceptor-labeled protein (with this compound).

-

Fluorometer or plate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.

Procedure:

-

Sample Preparation: Prepare a series of samples with a constant concentration of the donor-labeled protein and increasing concentrations of the acceptor-labeled protein. Include control samples with only the donor-labeled protein and only the acceptor-labeled protein.

-

Fluorescence Measurement:

-

Excite the samples at the donor's excitation wavelength.

-

Measure the fluorescence emission at the donor's emission wavelength (I_D) and the acceptor's emission wavelength (I_A).

-

-

Data Analysis:

-

Correct for background fluorescence from the buffer.

-

Correct for spectral bleed-through (crosstalk) from the donor emission into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength.

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (I_DA / I_D), where I_DA is the donor intensity in the presence of the acceptor and I_D is the donor intensity in the absence of the acceptor.

-

Alternatively, analyze the sensitized emission of the acceptor.

-

Plot the FRET efficiency or the ratio of acceptor to donor intensity as a function of the acceptor concentration to determine the binding affinity.

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling and FRET Analysis

References

Lucifer Yellow Iodoacetamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Lucifer yellow iodoacetamide, a thiol-reactive fluorescent probe, for researchers, scientists, and professionals in drug development. This document details its core properties, including water solubility and spectral characteristics, and provides comprehensive experimental protocols for its application in protein labeling.

Core Properties of this compound

This compound is a derivative of the well-known polar tracer, Lucifer yellow CH. It is characterized by its high water solubility and spectral properties that are analogous to its parent compound. This makes it a valuable tool for labeling exposed thiol groups of proteins in aqueous solutions and on the outer membrane of living cells.

Quantitative Data Summary